molecular formula C10H9FN2OS B13814696 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B13814696
M. Wt: 224.26 g/mol
InChI Key: ZNQQEPWDYHAWLS-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic benzothiazole-based acetamide derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the benzothiazole scaffold linked to an acetamide group have demonstrated significant and diverse biological activities, making them a focus for developing new therapeutic agents . Primary research applications for this chemical family include investigation as monoacylglycerol lipase (MAGL) inhibitors and as antimicrobial agents. Research into N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides has identified them as potent MAGL inhibitors . MAGL is a serine hydrolase that regulates endocannabinoid signaling and plays a key role in lipid metabolism in cancer cells . The overexpression of MAGL is associated with aggressive cancer phenotypes, and its inhibition has shown potential anticancer effects in models of melanoma, breast, ovarian, and prostate cancers . The structural similarity of this compound suggests potential utility in such oncological research. Furthermore, acetamide derivatives of 2-mercaptobenzothiazole have shown promising in vitro antibacterial and antibiofilm activity against both Gram-positive and Gram-negative bacteria . Some analogues demonstrate potency comparable to standard antibiotics like levofloxacin and exhibit antibiofilm activity that can surpass that of cefadroxil . Molecular docking studies indicate that these compounds may share binding sites with levofloxacin, potentially targeting bacterial kinases and DNA gyrases . The incorporation of a fluorine atom, as in the 2-fluoro substituent of the acetamide group, is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9FN2OS

Molecular Weight

224.26 g/mol

IUPAC Name

2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C10H9FN2OS/c1-6-3-2-4-7-9(6)13-10(15-7)12-8(14)5-11/h2-4H,5H2,1H3,(H,12,13,14)

InChI Key

ZNQQEPWDYHAWLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CF

Origin of Product

United States

Preparation Methods

General Approach to Benzothiazole Core Synthesis

The benzothiazole nucleus is commonly synthesized via cyclization reactions involving 2-aminothiophenol derivatives and appropriate carboxylic acid derivatives or their equivalents. The 4-methyl substitution is introduced either by using substituted starting materials or via selective functionalization post-cyclization.

Preparation of 2-Amino-4-methylbenzothiazole

A typical route to 4-methyl-1,3-benzothiazole derivatives involves:

  • Starting from 4-methyl-2-aminothiophenol,
  • Cyclization with suitable reagents such as carbon disulfide or other sulfur sources,
  • Formation of the benzothiazole ring system under acidic or basic conditions.

This intermediate is crucial as the amino group at position 2 serves as the nucleophilic site for further functionalization.

Preparation of 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Acetamide Formation via Acylation

The key step in preparing this compound is the acylation of the 2-amino group of the benzothiazole with a fluoroacetyl moiety. This is typically achieved by:

  • Reacting 2-amino-4-methylbenzothiazole with 2-fluoroacetyl chloride or 2-fluoroacetic anhydride,
  • Using a base such as triethylamine or potassium carbonate to neutralize the generated HCl,
  • Conducting the reaction in an aprotic solvent like dichloromethane or dimethylformamide (DMF),
  • Controlling temperature to avoid side reactions, typically maintaining 0–25 °C.

This reaction yields the desired this compound via nucleophilic acyl substitution.

Detailed Synthetic Procedure Based on Recent Literature

A representative synthesis protocol inspired by recent benzothiazole acetamide derivatives preparation is as follows:

Step Reagents and Conditions Description
1. Synthesis of 2-amino-4-methylbenzothiazole 4-methyl-2-aminothiophenol + cyclization agent (e.g., bromine and ammonium thiocyanate) in ethanol or acetic acid Formation of benzothiazole ring with methyl substitution
2. Preparation of 2-fluoroacetyl chloride Fluoroacetic acid + thionyl chloride (SOCl2) under reflux Conversion of fluoroacetic acid to reactive acyl chloride
3. Acylation reaction 2-amino-4-methylbenzothiazole + 2-fluoroacetyl chloride + base (triethylamine) in dichloromethane at 0–5 °C Formation of this compound
4. Purification Recrystallization from suitable solvent (e.g., ethanol) or chromatographic techniques Isolation of pure product

Reaction Scheme Summary

4-methyl-2-aminothiophenol
        |
  [Cyclization]
        ↓
2-amino-4-methylbenzothiazole
        + 2-fluoroacetyl chloride
        + Base (Et3N)
        |
  [Acylation]
        ↓
this compound

Analytical and Characterization Data

The product is typically characterized by:

Comparative Table of Preparation Methods and Yields

Method Starting Materials Key Reagents Solvent Temperature Yield (%) Notes
Acylation with 2-fluoroacetyl chloride 2-amino-4-methylbenzothiazole 2-fluoroacetyl chloride, triethylamine Dichloromethane 0–5 °C 70–85 Most common, high yield, mild conditions
Alternative acylation with 2-fluoroacetic anhydride 2-amino-4-methylbenzothiazole 2-fluoroacetic anhydride DMF or THF Room temp 60–75 Less reactive, longer reaction time
One-pot synthesis (cyclization + acylation) 4-methyl-2-aminothiophenol + fluoroacetylating agent Bromine, ammonium thiocyanate + fluoroacetyl chloride Ethanol, DCM Stepwise 50–65 Economical but less controlled

Recent Research Insights and Optimization

Recent studies on benzothiazole derivatives emphasize:

  • The importance of controlling reaction temperature to minimize side reactions such as over-acylation or ring opening.
  • Use of anhydrous conditions to prevent hydrolysis of acylating agents.
  • Optimization of base equivalents to ensure complete neutralization of HCl without excess base interfering with the reaction.
  • Potential use of microwave irradiation or one-pot multicomponent reactions to improve yields and reduce reaction times, although these methods require careful optimization for fluoroacetamide derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with essential cellular processes in microorganisms .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Structural analogs of 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide differ primarily in substituents on the benzothiazole ring and acetamide side chain. Key examples include:

Compound Name Substituents Key Properties Evidence ID
2-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide Cyano group at acetamide Density: 1.397 g/cm³; Molecular weight: 231.27
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide Chloro (benzothiazole), methylphenyl (acetamide) Dihedral angle: 79.3°; Crystal packing via hydrogen bonds
2-(2,5-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide Dichlorophenoxy group Molecular formula: C₁₆H₁₂Cl₂N₂O₂S
Nitro-substituted analogs (7h–7k) Nitro groups at 5-, 6-, or 7-positions (benzothiazole) Decomposition temps: ~230°C; HRMS-confirmed structures

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, cyano) increase polarity and may enhance binding to charged enzyme pockets .
  • Halogen substituents (e.g., chloro, fluoro) improve metabolic stability and influence dihedral angles, affecting molecular conformation .
  • Thermal stability : Nitro-substituted analogs exhibit high decomposition temperatures (~230°C), suggesting robustness under physiological conditions .
Enzyme Inhibition
  • BTA (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) :
    • pIC₅₀ : 7.8 against CK-1δ (casein kinase 1 delta).
    • GlideXP score : −3.78 kcal/mol, indicating moderate binding affinity .
  • PZ-39 (N-(4-chlorophenyl)-2-[(6-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide): Dual action: Inhibits ABCG2 transporter and accelerates its lysosomal degradation.
  • Carbonic Anhydrase Inhibitors :
    • Sulfamoyl-substituted analogs (e.g., compound 20 ) show moderate inhibition of CA II and XII isoforms .
Anti-inflammatory Activity

Key Observations :

  • Pharmacophore flexibility : Benzothiazole-triazine (PZ-39) and benzothiazole-trimethoxyphenyl (BTA) backbones demonstrate target-specific activity .

Crystallographic and Molecular Interaction Data

  • N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide :
    • Dihedral angle of 79.3° between benzothiazole and benzene planes.
    • Stabilized by O–H⋯N, O–H⋯O, and π–π stacking interactions .
  • Docking Studies :
    • Benzothiazole complexes docked into PI3K enzyme (PDB: 3QJZ) show binding modes similar to active ligands .

Key Observations :

  • Crystal packing : Hydrogen bonding and π–π interactions are critical for stability and solubility .
  • Docking scores : Substituents like trimethoxyphenyl (BTA) improve GlideXP scores, suggesting enhanced hydrophobic interactions .

Q & A

Q. What synthetic routes are recommended for 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves coupling 4-methyl-1,3-benzothiazol-2-amine with fluoroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used at 0–25°C to minimize side reactions. Yield optimization strategies include:

  • Temperature control : Slow addition of acyl chloride at 0°C to reduce exothermic side reactions.
  • Stoichiometric ratios : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., fluorine coupling in 19^19F NMR).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
  • FT-IR : Confirmation of amide C=O stretch (~1650 cm1^{-1}) and benzothiazole ring vibrations .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Standard assays include:

  • Broth microdilution : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Agar diffusion : Zone of inhibition measurements.
  • Time-kill kinetics : To assess bactericidal vs. bacteriostatic effects. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are critical for validity .

Advanced Research Questions

Q. How can crystallographic techniques determine molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Dihedral angles : Between benzothiazole and acetamide moieties (e.g., ~79.3° in analogs).
  • Intermolecular interactions : O–H⋯N and N–H⋯O hydrogen bonds, π-π stacking (3.8–4.2 Å between aromatic rings).
  • Packing motifs : Layered structures influenced by halogen bonds (C–F⋯S interactions). Data refinement software (e.g., SHELX) and CCDC deposition ensure reproducibility .

Q. How does fluorine substitution influence binding affinity compared to non-fluorinated analogs?

Fluorine’s electronegativity enhances:

  • Hydrogen bonding : F acts as a weak H-bond acceptor with protein residues (e.g., Thr, Ser).
  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability.
  • Metabolic stability : Resistance to oxidative metabolism (C–F bond inertness). Comparative studies using isothermal titration calorimetry (ITC) show 2-fluoro derivatives exhibit 2–3× higher binding affinity to bacterial enoyl-ACP reductase than non-fluorinated analogs .

Q. How can molecular docking studies be integrated with experimental data to elucidate mechanisms of action?

Methodological workflow:

  • Target selection : Prioritize enzymes (e.g., E. coli DNA gyrase) based on structural homology.
  • Docking software : AutoDock Vina or Schrödinger Glide with optimized force fields.
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values.
  • MD simulations : 100-ns trajectories to assess binding stability (RMSD < 2 Å). Discrepancies between docking and experimental data (e.g., fluorescence quenching) may indicate allosteric binding sites .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Strategies include:

  • SAR analysis : Compare substituent effects (e.g., 4-methyl vs. 6-methyl benzothiazole analogs).
  • Meta-analysis : Pool data from multiple assays (e.g., MIC, cytotoxicity) to identify trends.
  • Crystallographic overlay : Superimpose analog structures to detect steric clashes or conformational flexibility. Example: 4-Methyl substitution enhances anticancer activity (IC50_{50} = 12 µM vs. 28 µM for 6-methyl) due to better hydrophobic pocket fit .

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